trans-4-{[(1H-indol-1-ylacetyl)amino]methyl}cyclohexanecarboxylic acid
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Overview
Description
trans-4-{[(1H-indol-1-ylacetyl)amino]methyl}cyclohexanecarboxylic acid: is a complex organic compound that features both an indole moiety and a cyclohexane ring. The indole structure is a significant heterocyclic system found in many natural products and drugs, known for its biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-{[(1H-indol-1-ylacetyl)amino]methyl}cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole with acetic anhydride to form indol-1-ylacetyl chloride, which is then reacted with trans-4-aminomethylcyclohexanecarboxylic acid under basic conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques, typically with palladium on carbon as a catalyst.
Substitution: Electrophilic substitution reactions are common for the indole ring, often using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or sulfonated indole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the interactions of indole derivatives with various biological targets, including enzymes and receptors .
Industry: In the industrial sector, it can be used in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals .
Mechanism of Action
The mechanism of action of trans-4-{[(1H-indol-1-ylacetyl)amino]methyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind to various biological targets, modulating their activity and leading to therapeutic effects. The compound may also interact with cellular pathways involved in cell growth, apoptosis, and signal transduction .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
trans-4-Methyl-1-cyclohexanecarboxylic acid: A related cyclohexane derivative used in chemical synthesis.
Uniqueness: The uniqueness of trans-4-{[(1H-indol-1-ylacetyl)amino]methyl}cyclohexanecarboxylic acid lies in its combination of an indole moiety with a cyclohexane ring, providing a unique structural framework that can be exploited for various applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
4-[[(2-indol-1-ylacetyl)amino]methyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-17(12-20-10-9-14-3-1-2-4-16(14)20)19-11-13-5-7-15(8-6-13)18(22)23/h1-4,9-10,13,15H,5-8,11-12H2,(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPLYAKRJOOLLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)CN2C=CC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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